L-Leucine (1,2-13C2) vs. [1-13C]Leucine: 42% Carbon Retention Differential Enables Dual-Pathway Flux Quantification
In a direct head-to-head human infusion study (n=11 healthy subjects), the fraction of infused tracer oxidized (fox) was significantly lower for [1,2-13C2]leucine (14 ± 1%) compared to [1-13C]leucine (19 ± 1%), representing a 26% relative reduction in apparent oxidation [1]. Critically, the recovery of the 2-13C label in breath CO2 was only 58 ± 6% relative to the 1-13C label, indicating that approximately 42% of the C2 carbon is retained in the body via TCA cycle exchange reactions and incorporation into other metabolites, whereas the C1 carbon is quantitatively released as 13CO2 upon decarboxylation of α-ketoisocaproate (KIC) [1]. This dual-fate decoupling is inaccessible with [1-13C]leucine, which reports only the oxidative decarboxylation step.
| Evidence Dimension | Fraction of infused tracer oxidized (fox) and 13C breath CO2 recovery |
|---|---|
| Target Compound Data | fox = 14 ± 1%; C2 label recovery = 58 ± 6% relative to C1 |
| Comparator Or Baseline | [1-13C]Leucine: fox = 19 ± 1%; C1 label recovery defined as 100% reference |
| Quantified Difference | fox reduced by 5 percentage points (26% relative reduction); ~42% of C2 carbon retained in body vs. near-complete release of C1 |
| Conditions | Healthy human subjects, 3.5-4 h intravenous infusion, plasma and breath CO2 13C enrichment measured by GC-MS/isotope ratio MS |
Why This Matters
This establishes [1,2-13C2]leucine as the only leucine tracer capable of simultaneously measuring BCKDH-mediated oxidation (via C1) and anabolic carbon retention/TCA cycle entry (via C2) in a single experiment, eliminating the need for parallel tracer infusions.
- [1] Toth MJ, MacCoss MJ, Poehlman ET, Matthews DE. Recovery of 13CO2 from infused [1-13C]leucine and [1,2-13C2]leucine in healthy humans. Am J Physiol Endocrinol Metab. 2001 Aug;281(2):E233-41. View Source
